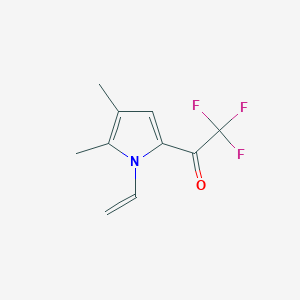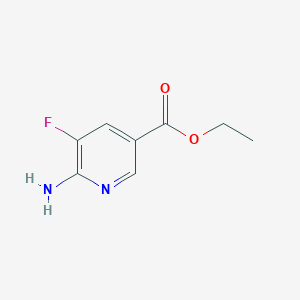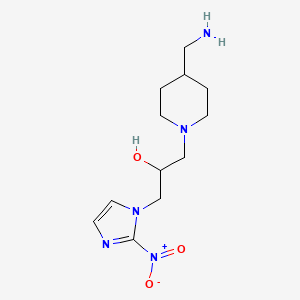carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)
2-([(tert-Butoxy)carbonyl](([(tert-butoxy)carbonyl]amino))amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (BOC) groups, which are acid-labile and can be removed under specific conditions .
Métodos De Preparación
The synthesis of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions are typically the deprotected amines or their derivatives .
Aplicaciones Científicas De Investigación
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a protecting group for amines in peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis of complex molecules . In medicine, it is used in the synthesis of pharmaceuticals and other bioactive compounds. The compound is also employed in the preparation of amino acid ionic liquids, which have applications in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol involves the protection of amine groups through the formation of BOC-protected amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar compounds to 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol include other BOC-protected amines and carbamates. These compounds share the common feature of having BOC groups that can be selectively removed under acidic conditions. 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is unique in its specific structure and the presence of multiple BOC groups, which provide enhanced protection for amines during complex synthetic processes .
Similar compounds include:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Propiedades
Fórmula molecular |
C12H24N2O5 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H24N2O5/c1-11(2,3)18-9(16)13-14(7-8-15)10(17)19-12(4,5)6/h15H,7-8H2,1-6H3,(H,13,16) |
Clave InChI |
ZGGNPTNTVOQITI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



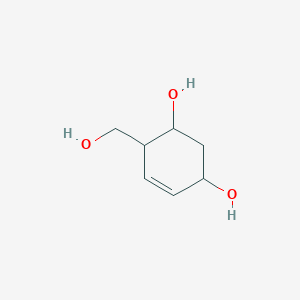
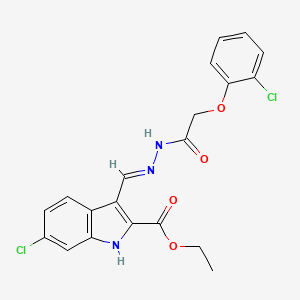

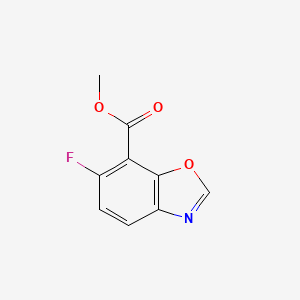

![6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B12852076.png)
![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)


![8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
